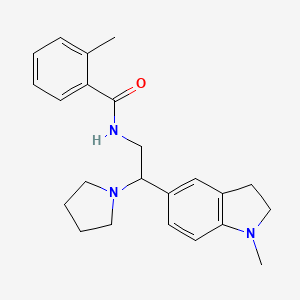

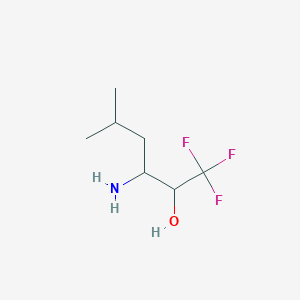

2-Hydroxy-5-methoxyhexan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-methoxyhexan-3-one is a compound that is structurally related to various synthetic intermediates and natural products. While the provided papers do not directly discuss 2-Hydroxy-5-methoxyhexan-3-one, they do provide insights into the synthesis and characterization of structurally related compounds, which can be useful in understanding the chemistry of 2-Hydroxy-5-methoxyhexan-3-one.

Synthesis Analysis

The synthesis of related compounds often involves stereocontrolled synthetic routes, as seen in the preparation of 3-hydroxymethyl-2-azabicyclo[2.1.1]hexane synthon, which is used for methano-bridged pyrrolidines . Similarly, the synthesis of Ethyl 5(S),6-Epoxy-3(R)-(methoxymethoxy)hexanoate, a chiral synthon for Mevinolin and Compactin, demonstrates the importance of regiospecific reactions in the synthesis of complex molecules . These methods could potentially be adapted for the synthesis of 2-Hydroxy-5-methoxyhexan-3-one.

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using techniques such as vibrational circular dichroism (VCD), electronic circular dichroism (ECD), and optical rotatory dispersion (ORD), as well as density functional theory (DFT) calculations . These techniques could be employed to determine the absolute configuration and detailed molecular structure of 2-Hydroxy-5-methoxyhexan-3-one.

Chemical Reactions Analysis

The chemical reactivity of structurally similar compounds can provide insights into the potential reactions of 2-Hydroxy-5-methoxyhexan-3-one. For instance, the synthesis of Schiff bases from condensation reactions and the Michael addition reactions used to synthesize cyclopropane/butyrolactone derivatives are examples of chemical transformations that could be relevant to the reactivity of 2-Hydroxy-5-methoxyhexan-3-one.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using various spectroscopic methods, including IR, NMR, and X-ray crystallography . These methods provide information on the compound's purity, stability, and electronic properties. For example, the electrochemical properties of new oxadiazole derivatives were studied to assess their potential as antibacterial and antioxidant agents . Such analyses could be applied to 2-Hydroxy-5-methoxyhexan-3-one to determine its properties and potential applications.

Mechanism of Action

Safety and Hazards

The safety data sheet for a related compound, “2-Hydroxy-5-methylbenzaldehyde”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

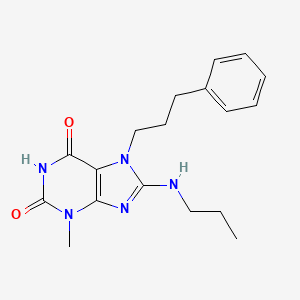

IUPAC Name |

2-hydroxy-5-methoxyhexan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-5(10-3)4-7(9)6(2)8/h5-6,8H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWDVVJSZKNALGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C(C)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-chlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3020469.png)

![2-Chloro-N-[furan-2-yl-(2-methoxyphenyl)methyl]propanamide](/img/structure/B3020471.png)

![{3-[5-(2-bromophenyl)-1H-imidazol-2-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B3020473.png)

![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B3020474.png)

![Methyl 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B3020479.png)

![3-Cyclopropyl-5-[3-(triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole](/img/structure/B3020481.png)